Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide

Description

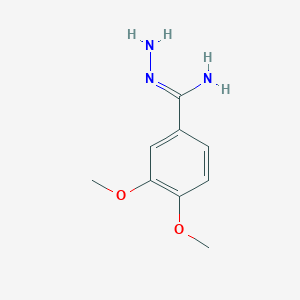

Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide (CAS 62230-46-0, where applicable) is a substituted aromatic hydrazide characterized by a benzamide backbone with methoxy groups at the 3- and 4-positions of the benzene ring and a hydrazide functional group. This compound belongs to a broader class of hydrazide derivatives, which are structurally defined by the presence of the –CONHNH₂ moiety. The 3,4-dimethoxy substitution pattern is notable for its electronic and steric effects, which influence reactivity and biological interactions .

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

N'-amino-3,4-dimethoxybenzenecarboximidamide |

InChI |

InChI=1S/C9H13N3O2/c1-13-7-4-3-6(9(10)12-11)5-8(7)14-2/h3-5H,11H2,1-2H3,(H2,10,12) |

InChI Key |

ZIQGUXSQIQDBHU-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=N/N)/N)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=NN)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation with aldehydes or ketones to form hydrazone derivatives. The reaction typically occurs in protic solvents (e.g., methanol) under reflux or microwave irradiation, often with catalytic additives.

Key Examples:

-

Mechanistic Insight : The hydrazide group (-CONHNH₂) reacts with carbonyl carbons via nucleophilic addition, eliminating water to form azomethine (C=N) bonds .

Azine Formation via Hydrazine Linkage

Symmetrical azines are synthesized by reacting the compound with excess aldehyde in the presence of carboxylic acid esters (e.g., ethyl acetate) as catalysts:

-

Hydrazine hydrate (1 mM) and ethyl acetate (1.2 mM) dissolved in methanol.

-

3,4-Dimethoxy benzaldehyde (2 mM) added, followed by reflux (30 min).

-

Precipitate filtered and dried to yield azine (C₁₈H₁₈N₂O₄).

Key Data :

-

Yield : 67–68%

-

Characterization :

Cyclization and Heterocycle Formation

The hydrazide participates in cyclocondensation reactions to form 1,3,4-oxadiazoles or coumarin derivatives under microwave irradiation or conventional heating:

Example Reaction :

Substrate : Salicylaldehyde

Conditions : Microwave irradiation (5–10 min), water solvent

Product : Coumarin derivative with fused oxadiazole ring

Yield : 85–90%

Advantages :

-

Eco-friendly (water solvent)

-

Reduced reaction time (≤10 min vs. 6–20 h for conventional methods)

Reaction with Diazonium Salts

The hydrazide reacts with diazonium salts (e.g., benzenediazonium chloride) to form arylhydrazone derivatives:

-

Diazonium salt (1 mM) added to hydrazide solution in 1,4-dioxane.

-

Stirred at 0–5°C for 2 h.

-

Precipitate filtered and purified.

Representative Products :

| Diazonium Salt | Product | Yield (%) |

|---|---|---|

| 4-Nitrobenzenediazonium chloride | 4-Nitrobenzal derivative | 70 |

| 4-Bromobenzenediazonium chloride | 4-Bromobenzal derivative | 65 |

Characterization :

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to methoxy substitution:

Catalytic and Solvent Effects

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide serves as a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Its unique structure allows for modifications that enhance the biological activity of resultant drugs.

-

Biological Activity :

- Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. These activities make this compound a candidate for further pharmacological studies.

-

Mechanism of Action Studies :

- Interaction studies often focus on the compound's binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking simulations and enzyme inhibition assays are employed to elucidate its mechanism of action and potential therapeutic effects.

Agricultural Applications

- Pesticide Development :

- The compound has been explored for its potential use in developing agricultural chemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests makes it a candidate for further research in agrochemicals.

Case Studies

-

Synthesis and Evaluation :

- A study synthesized this compound and evaluated its efficacy against specific bacterial strains. The results demonstrated promising antimicrobial activity, suggesting potential applications in pharmaceutical formulations targeting infectious diseases.

-

Agricultural Efficacy Trials :

- Trials conducted to assess the effectiveness of this compound as a pesticide showed significant reduction in pest populations when applied at optimal concentrations. Further studies are needed to evaluate its environmental impact and safety profile.

Mechanism of Action

The mechanism of action of benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3,4-Dimethoxy-N′-[(E)-(3-Methoxyphenyl)Methylene]Benzohydrazide (CAS 349484-23-7)

- Structure : Features a benzohydrazide core with 3,4-dimethoxy groups and a Schiff base linkage to a 3-methoxyphenyl group.

- Activity: Exhibits antimicrobial properties comparable to fluconazole and norfloxacin in studies against S. aureus and C. albicans. The dimethoxy groups enhance lipophilicity, improving membrane penetration .

Key Data :

Property Value Reference Antimicrobial IC₅₀ (µM) 12–25 (vs. S. aureus) LogP (lipophilicity) 2.8

Nicotinic Acid Benzylidene Hydrazide Derivatives (Compound 7 in )

- Structure : Contains a pyridine ring and a dimethoxy-substituted benzylidene hydrazide.

- Activity: Shows superior antimicrobial activity compared to non-methoxy analogues, with MIC values of 8–16 µg/mL against E. coli and B. subtilis. The dimethoxy group at the para position enhances electron donation, stabilizing ligand-receptor interactions .

Hydrazides with Alternative Substitution Patterns

2,4-Dimethoxy-Substituted Hydrazides (Compound B7a in )

- Structure : 1,3,5-Trisubstituted ring A with 2,4-dimethoxy ring B.

- Activity : Demonstrates potent Sirtuin 1 activation (pEC₁.₅ = -1.589) compared to the 3,4-dimethoxy analogue (B9, pEC₁.₅ = -2.251). The 2,4-substitution optimizes steric alignment with the enzyme’s catalytic site .

Key Data :

Property B7a (2,4-Dimethoxy) B9 (3,4-Dimethoxy) Sirtuin 1 Activation (pEC₁.₅) -1.589 -2.251 Selectivity Index (Moer22e) -0.786 -1.021

p-Aminobenzoic Acid Hydrazide Derivatives ()

- Structure: Lacks methoxy groups but includes a para-amino substitution.

- Activity : Moderate antimicrobial activity (MIC = 32–64 µg/mL against E. coli), highlighting the critical role of methoxy groups in enhancing potency. Metabolism studies indicate rapid hepatic clearance compared to methoxy-containing analogues .

Non-Methoxy Hydrazides

Isonicotinic Acid Hydrazide (Isoniazid)

3,4-Dihydroxybenzylidenhydrazide Derivatives ()

- Structure : Hydroxyl groups replace methoxy substituents.

- Activity : Exhibits spasmolytic activity (EC₅₀ = 0.2–0.5 mg/mL) but negligible antimicrobial effects. Hydroxyl groups increase polarity, reducing membrane permeability compared to methoxy analogues .

Key Research Findings and Trends

- Antimicrobial Activity: Methoxy groups, particularly in the 3,4-positions, enhance antimicrobial potency by 2–4 fold compared to hydroxyl or non-substituted analogues .

- Enzyme Modulation : Substitution patterns (e.g., 2,4- vs. 3,4-dimethoxy) critically influence enzyme-binding kinetics, as seen in Sirtuin 1 activators .

- Metabolic Stability : Methoxy groups reduce hepatic clearance rates compared to hydroxylated derivatives, improving bioavailability .

Data Tables

Table 1: Comparative Antimicrobial Activity of Selected Hydrazides

| Compound | Substituents | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxy-Benzohydrazide | 3,4-OCH₃ | 16 | 8 | |

| Nicotinic Acid Hydrazide (7) | 4-OCH₃ | 8 | 16 | |

| p-Aminobenzoic Hydrazide | None | 64 | 128 |

Table 2: Enzyme Modulation Profiles

| Compound | Target Enzyme | Activity (pEC₁.₅) | Selectivity Index | |

|---|---|---|---|---|

| B7a (2,4-Dimethoxy) | Sirtuin 1 | -1.589 | -0.786 | |

| B9 (3,4-Dimethoxy) | Sirtuin 1 | -2.251 | -1.021 |

Biological Activity

Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide, also known as 3,4-dimethoxybenzohydrazide, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate. The reaction conditions can vary but generally include heating the reactants in an appropriate solvent such as ethanol or methanol. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of hydrazide derivatives, including 3,4-dimethoxybenzohydrazide. For instance, a study reported that various hydrazone derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) in the range of micromolar levels .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3,4-Dimethoxybenzohydrazide | S. aureus | 15 |

| E. coli | 20 | |

| P. aeruginosa | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that hydrazone derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins. For example, a study highlighted that certain hydrazone complexes showed IC50 values in the low micromolar range against liver cancer cell lines like HEPG2 .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups on the benzene ring and their influence on biological activity. The presence of methoxy groups at positions 3 and 4 enhances lipophilicity and may improve binding affinity to biological targets. Compounds with bulky substituents often exhibit increased activity due to improved interaction with enzyme active sites .

Case Studies

- Antiviral Activity : A series of hydrazone derivatives were tested for their antiviral effects against hepatitis C virus (HCV). One derivative demonstrated an EC50 value of 3.9 µM, indicating significant antiviral potential .

- Enzyme Inhibition : Hydrazides have been shown to inhibit laccase from Trametes versicolor, a copper-containing enzyme involved in various biochemical processes. The inhibition constant (Ki) values for selected compounds ranged from 24 to 674 µM, suggesting competitive inhibition mechanisms .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between 3,4-dimethoxybenzaldehyde derivatives and hydrazine under acidic or basic catalysis. For example, cyclocondensation with phenylhydrazine in glacial acetic acid yields hydrazide derivatives . Optimization involves adjusting molar ratios (e.g., 1:1.2 aldehyde-to-hydrazine), temperature (80–100°C), and solvent systems (ethanol/water mixtures). Characterization by IR spectroscopy (e.g., C=O stretch at 1775 cm⁻¹, NH stretch at 3320–3275 cm⁻¹) and mass spectrometry (e.g., EI-MS for molecular ion confirmation) is critical .

Q. How does the electronic and steric environment of the 3,4-dimethoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : The electron-donating methoxy groups at positions 3 and 4 enhance resonance stabilization of the carbonyl group, reducing electrophilicity. Steric hindrance from the methoxy groups can slow reactions with bulky nucleophiles. Comparative studies using substituted benzaldehyde precursors (e.g., 4-methoxy vs. 3,4-dimethoxy) reveal differences in reaction kinetics via HPLC or NMR monitoring .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodology :

- IR Spectroscopy : Confirm hydrazide (-NH-) and carbonyl (C=O) functionalities .

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and hydrazide NH signals (δ ~8–10 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., EI-MS or ESI-MS) to validate molecular weight (e.g., C₉H₁₁N₃O₃, theoretical MW 209.21) .

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of 3,4-dimethoxy-substituted hydrazides against enzyme targets?

- Methodology : Perform docking simulations using software like AutoDock Vina to assess binding affinities (ΔG values) between the hydrazide and targets (e.g., myeloperoxidase or monoamine oxidase). For example, benzoic acid hydrazide derivatives show selective inhibition of myeloperoxidase via covalent modification of active-site residues (e.g., histidine or lysine), validated by LC-MS/MS peptide mapping . Docking studies should account for the methoxy groups’ steric and electronic effects on ligand-protein interactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar hydrazides?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, temperature) and cell lines.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with nitro groups) to isolate contributing factors .

- Kinetic Studies : Measure enzyme inhibition kinetics (e.g., Kᵢ, V_max) to distinguish competitive vs. non-competitive mechanisms .

Q. How do hydrazide-functionalized materials enhance glycoproteomic studies, and what role does 3,4-dimethoxy substitution play?

- Methodology : Hydrazide groups selectively capture glycopeptides via Schiff base formation with glycan aldehydes. Core-shell magnetic nanocomposites (e.g., Fe₃O₄@PMAH) functionalized with hydrazides enable high-throughput enrichment of N-glycopeptides from serum. The 3,4-dimethoxy groups may improve hydrophilicity, reducing nonspecific adsorption of non-glycosylated peptides. Validation involves LC-MS/MS analysis of enriched glycopeptides, with metrics like specificity (>69%) and glycosylation site identification .

Q. What are the thermal stability profiles of 3,4-dimethoxy-substituted hydrazides, and how do they inform storage and handling protocols?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (T_d) and phase transitions. For example, hydrazides with aromatic substituents typically show T_d > 200°C. Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .

Methodological Notes for Data Interpretation

- Contradictions in Spectral Data : Discrepancies in IR or NMR peaks may arise from polymorphic forms or solvent effects. Always report solvent and crystallization conditions .

- Quantitative Analysis : Use internal standards (e.g., deuterated analogs) in MS-based quantification to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.